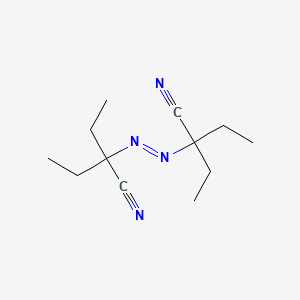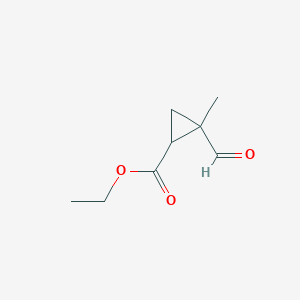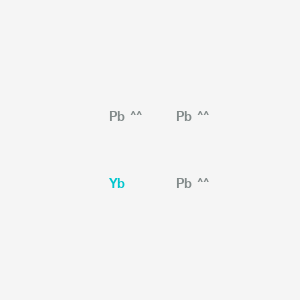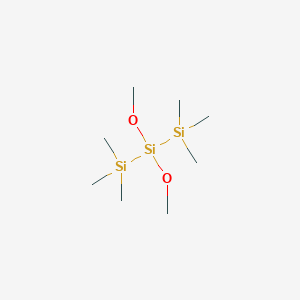
3-Undecylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Undecylbenzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and an undecyl chain at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Undecylbenzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 3-undecylbenzene. This can be done using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
3-Undecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used
Applications De Recherche Scientifique
3-Undecylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Undecylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The undecyl chain provides hydrophobic interactions, which can influence the compound’s solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the undecyl chain.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positions.
Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positions.
Uniqueness
3-Undecylbenzene-1,2-diol is unique due to the presence of the long undecyl chain, which imparts distinct physical and chemical properties compared to other dihydroxybenzenes. This structural feature enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in biology and industry .
Propriétés
Numéro CAS |
21704-31-4 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3-undecylbenzene-1,2-diol |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(18)17(15)19/h11,13-14,18-19H,2-10,12H2,1H3 |
Clé InChI |
LSOWJXYTQNMRAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(C(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)


![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)



